molecular formula C12H20N2O B1149654 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine CAS No. 183871-36-5

2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine

Cat. No.: B1149654
CAS No.: 183871-36-5
M. Wt: 208
InChI Key:
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Description

2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine is a synthetic compound with a wide range of applications in chemical and biomedical research. This versatile molecule is utilized in the synthesis of other compounds and the study of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine typically involves the reaction of 2,3-dibenzoyloxybutanedioic acid with 2-phenylmethoxypentan-3-ylhydrazine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its effects on enzyme activity and protein interactions.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine involves its interaction with proteins and enzymes in the body. It is believed to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

    2,3-Dibenzoyloxybutanedioic acid: Shares similar structural features but lacks the hydrazine moiety.

    2-Phenylmethoxypentan-3-ylhydrazine: Similar in structure but without the dibenzoyloxybutanedioic acid component.

Uniqueness: 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine is unique due to its combined structural features, which confer specific biochemical and physiological properties not observed in the individual components.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTWYDXJQQBAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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